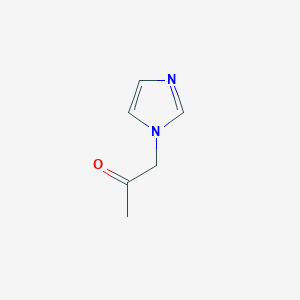
3-Cyano-5-(methoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyano-5-(methoxycarbonyl)benzoic acid” is a chemical compound with the molecular formula C10H7NO4 . It has a molecular weight of 205.17 g/mol. The CAS number for this compound is 126739-90-0 .
Synthesis Analysis
While specific synthesis methods for “3-Cyano-5-(methoxycarbonyl)benzoic acid” were not found in the search results, it’s worth noting that similar compounds, such as pinacol boronic esters, have been synthesized using a radical approach . Another related compound, 3-Cyanobenzoic Acid Methyl Ester, has been used as an intermediate for the synthesis of 3-Carbamoylbenzoic Acid Derivatives .
Molecular Structure Analysis
The molecular structure of “3-Cyano-5-(methoxycarbonyl)benzoic acid” consists of a benzoic acid core with a cyano group at the 3-position and a methoxycarbonyl group at the 5-position .
Aplicaciones Científicas De Investigación
Electrochemical Behaviour
3-Cyano-5-(methoxycarbonyl)benzoic acid has been studied for its electrochemical behavior, particularly in protic mediums. One investigation focused on the electrochemical behavior of a derivative of this compound, highlighting its reduction processes in acidic and basic mediums, leading to different chemical structures. Such studies are essential in understanding the reactivity and potential applications of this compound in electrochemistry (David et al., 1995).
Novel Industrial Process
A novel and practical industrial-scale process for synthesizing a key intermediate related to 3-Cyano-5-(methoxycarbonyl)benzoic acid has been developed. This process, used in the manufacturing of therapeutic SGLT2 inhibitors, demonstrates the compound's significance in pharmaceutical manufacturing, offering a scalable, efficient approach with significant cost reduction (Zhang et al., 2022).
Synthesis and Crystal Structures
Studies on the synthesis and crystal structures of derivatives of 3-Cyano-5-(methoxycarbonyl)benzoic acid have provided insights into their liquid crystalline properties. Such research is vital for developing materials with specific optical and electronic properties, useful in various technological applications (Weissflog et al., 1996).
Molecular Structure Studies
Investigations into the molecular structures of compounds containing 3-Cyano-5-(methoxycarbonyl)benzoic acid have revealed detailed information about their conformational properties. These studies are crucial for understanding how structural variations influence the physical and chemical characteristics of these compounds (Burgos et al., 1992).
Corrosion Inhibition
Derivatives of 3-Cyano-5-(methoxycarbonyl)benzoic acid have been evaluated as corrosion inhibitors for carbon steel in acidic media. This research is significant for industrial applications where corrosion resistance is crucial, offering potential solutions for extending the lifespan of metal components (Fouda et al., 2008).
Safety And Hazards
“3-Cyano-5-(methoxycarbonyl)benzoic acid” is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, and Acute Toxicity (Oral) Category 4 . It is harmful in contact with skin, if inhaled, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves and clothing .
Propiedades
IUPAC Name |
3-cyano-5-methoxycarbonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHUFHWIYUPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560462 |
Source


|
| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-(methoxycarbonyl)benzoic acid | |
CAS RN |
126739-90-0 |
Source


|
| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














